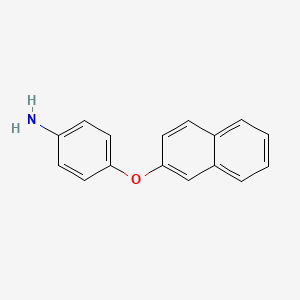

2-(4-氨基苯氧基)萘

描述

2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.

Synthesis Analysis

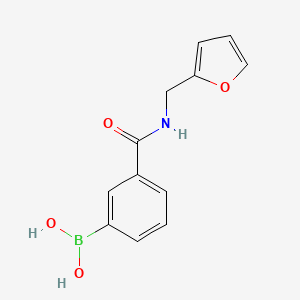

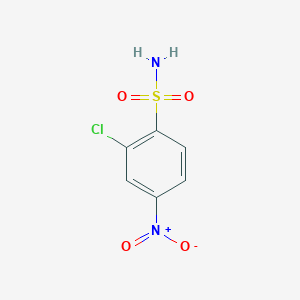

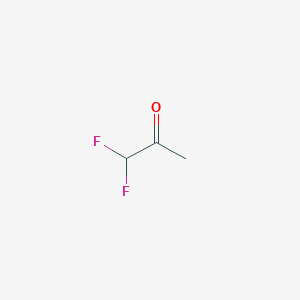

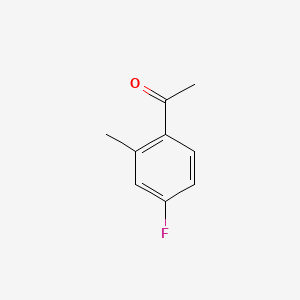

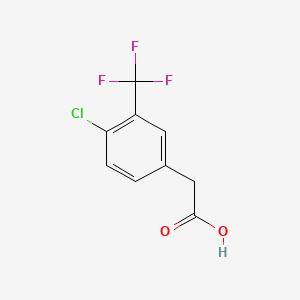

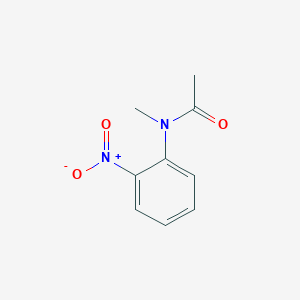

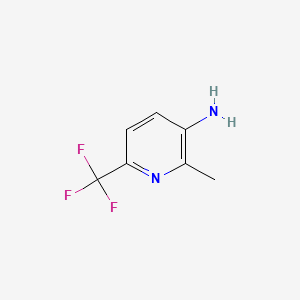

The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.

Molecular Structure Analysis

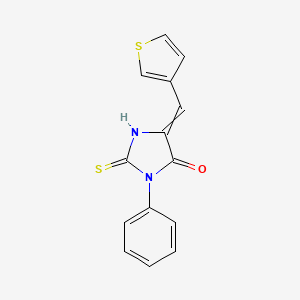

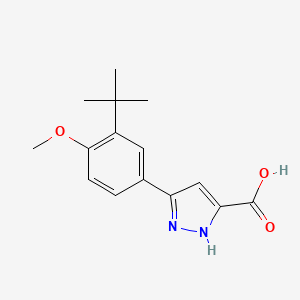

The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .

Chemical Reactions Analysis

The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .

科学研究应用

荧光探针

萘及其衍生物,包括“2-(4-氨基苯氧基)萘”,是用于检测和成像的有效荧光探针 . 它们具有独特的光物理和化学性质,使其成为研究最多的有机化合物类别之一 .

药物资源

萘衍生物是广泛的药物资源 . 它们用作润湿剂、表面活性剂和杀虫剂 .

有机电子器件

萘衍生物被认为是构建有机电子器件的优秀候选者 . 这是由于它们具有很强的荧光性、电活性性和光稳定性 .

传感和选择性特性

萘基荧光探针由于其疏水性,对阴离子和阳离子表现出优异的传感和选择性特性 . 它们也被用作靶标生物分子的组成部分 .

非线性光学材料

萘衍生物的有机单晶,如“4-(萘-2-基氧基)苯胺”,已被生长为高效的非线性光学 (NLO) 材料,用于频率转换、光限幅和光电子应用 .

激光防护装置

未来方向

2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

作用机制

Target of Action

It is known that aromatic amines, the class of compounds to which this compound belongs, are widely used in the synthesis of many compounds like azo dyes, schiff’s bases, zeolites, polyimides, polyamides, and more . They also act as a catalyst for the cross-linking of polyester, a stabilizer for phenolic resins, coagulants, and antiknock additives for gasoline and diesel fuel .

Mode of Action

For instance, they can bind to DNA, causing a hyperchromic effect, which indicates strong interaction through binding with the grooves of DNA .

Biochemical Pathways

It is known that aromatic amines can interact with dna and potentially affect various biochemical pathways .

Result of Action

It is known that aromatic amines, in general, can have cytotoxic and antitumor activities . They can also show potential antioxidant capability and be highly active in protecting DNA against hydroxyl free radicals .

Action Environment

It is known that the eco-toxicological impacts of similar compounds, such as naphthalene, can pose a threat to soil organisms .

属性

IUPAC Name |

4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZEMCAUKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393853 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71311-83-6 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?

A1: The research indicates that 2-(4-Aminophenoxy)naphthalene exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.

Q2: What is the cytotoxic profile of 2-(4-Aminophenoxy)naphthalene?

A2: Brine shrimp cytotoxicity assays revealed that 2-(4-Aminophenoxy)naphthalene possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)